molecular formula C10H11N2NaO5S B1602921 Sulfasuccinamide sodium CAS No. 93777-01-6

Sulfasuccinamide sodium

Cat. No. B1602921
CAS RN: 93777-01-6
M. Wt: 294.26 g/mol
InChI Key: ZSSBHMSGBSLUHH-UHFFFAOYSA-M
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Description

Sulfasuccinamide sodium is a sulfonamide antibacterial with properties similar to those of sulfamethoxazole . It has been applied topically in the treatment of local infections of the ear, nose, and throat . It has also been given as the sodium salt . Sulfasuccinamide is a carbonic anhydrase inhibitor .


Molecular Structure Analysis

Sulfasuccinamide sodium has the chemical formula C10H11N2NaO5S . Its exact mass is 294.03 and its molecular weight is 294.260 . The elemental composition includes Carbon (40.82%), Hydrogen (3.77%), Nitrogen (9.52%), Sodium (7.81%), Oxygen (27.19%), and Sulfur (10.90%) .

Future Directions

While specific future directions for sulfasuccinamide sodium are not detailed in the search results, sulfonamides, in general, continue to be a subject of research due to their wide range of applications. For instance, recent research has focused on the use of sodium sulfinates as building blocks for synthesizing many valuable sulfur-containing organic compounds .

properties

IUPAC Name

sodium;4-oxo-4-(4-sulfamoylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S.Na/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBHMSGBSLUHH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918087
Record name Sodium 4-oxo-4-(4-sulfamoylanilino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfasuccinamide sodium

CAS RN

93777-01-6
Record name Sulfasuccinamide sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-oxo-4-(4-sulfamoylanilino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[4-(aminosulphonyl)phenyl]amino]-4-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFASUCCINAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBI1702G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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